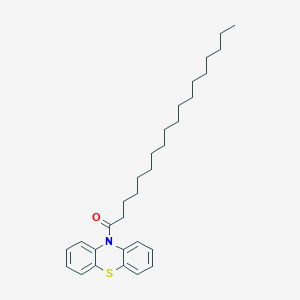
1-Phenothiazin-10-yloctadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenothiazin-10-yloctadecan-1-one is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antihistamine agents. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenothiazin-10-yloctadecan-1-one typically involves the reaction of phenothiazine with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{Phenothiazine} + \text{Octadecanoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenothiazin-10-yloctadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
1-Phenothiazin-10-yloctadecan-1-one has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic and antihistamine agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenothiazin-10-yloctadecan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic agent with a phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Uniqueness: 1-Phenothiazin-10-yloctadecan-1-one is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, bioavailability, and interaction with biological membranes, making it a compound of interest for various applications.
Properties
CAS No. |
5420-41-7 |
|---|---|
Molecular Formula |
C30H43NOS |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
1-phenothiazin-10-yloctadecan-1-one |
InChI |
InChI=1S/C30H43NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-30(32)31-26-21-17-19-23-28(26)33-29-24-20-18-22-27(29)31/h17-24H,2-16,25H2,1H3 |
InChI Key |
PXPSGEPGXAQUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


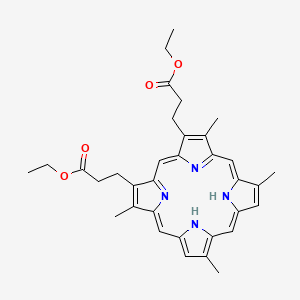
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)
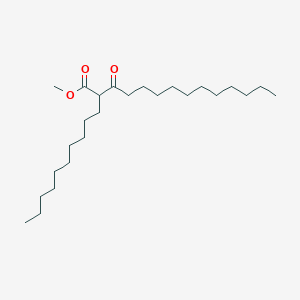
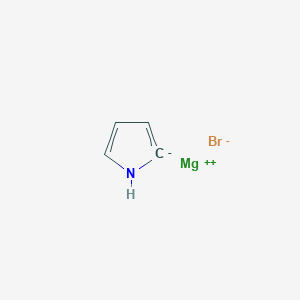
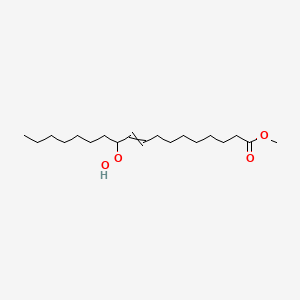
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
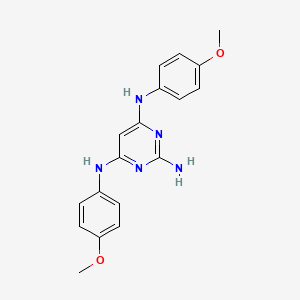
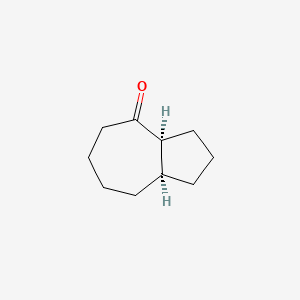
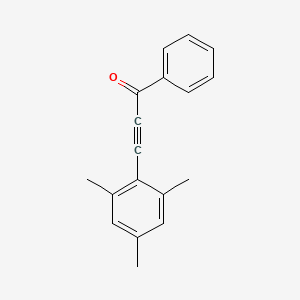
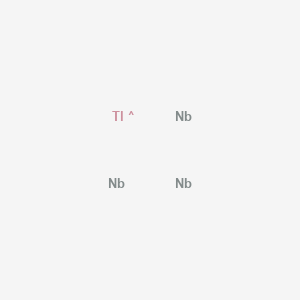

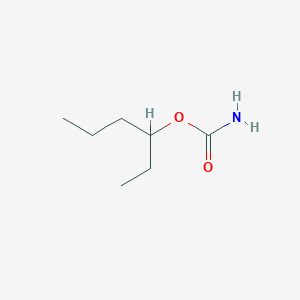
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
